Sodium 4-aminobutyrate

Catalog No.
S656358
CAS No.
6610-05-5
M.F
C4H9NNaO2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-aminobutyrate

CAS Number

6610-05-5

Product Name

Sodium 4-aminobutyrate

IUPAC Name

sodium;4-aminobutanoate

Molecular Formula

C4H9NNaO2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);

InChI Key

JJSHLLDJXDKNKJ-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])CN.[Na+]

Canonical SMILES

C(CC(=O)O)CN.[Na]

Description

Oxybate is a small, neuroactive molecule (gamma-hydroxybutyrate) that is used to treat catalepse and daytime sleepiness in patients with narcolepsy. Oxybate has been reported to cause serum enzyme elevations during therapy, but has not been implicated in instances of clinically apparent acute liver injury.

Neuroscience and Neuropharmacology

  • GABAergic System

    Sodium 4-aminobutyrate is structurally similar to the naturally occurring inhibitory neurotransmitter GABA . Research investigates how GABOB might interact with the GABAergic system, which plays a crucial role in regulating neuronal activity and brain functions like mood, anxiety, and movement .

  • Neurological Disorders

    Studies explore the potential therapeutic effects of GABOB in neurological disorders associated with GABAergic system dysfunction. These include epilepsy, Parkinson's disease, and Huntington's disease .

Important Note

Due to the blood-brain barrier restricting GABOB's entry into the central nervous system, its direct role in influencing neuronal activity is uncertain. Research is ongoing to explore alternative delivery methods or prodrugs that can overcome this limitation .

Physiology and Metabolism

  • Cellular Function

    Scientific research investigates the potential role of Sodium 4-aminobutyrate in various cellular processes. This includes its influence on energy metabolism, hormone regulation, and cell proliferation .

  • Kidney Function

    Studies explore the potential effects of GABOB on kidney function, particularly its role in regulating blood pressure and fluid balance .

Sodium 4-aminobutyrate, also known as sodium gamma-aminobutyrate, is the sodium salt of 4-aminobutanoic acid. It is a naturally occurring amino acid derivative and is recognized primarily for its role as an inhibitory neurotransmitter in the central nervous system. The compound's chemical formula is C4H8NNaO2C_4H_8NNaO_2, and it features a carboxylic acid group, an amino group, and a sodium ion that balances the negative charge from the carboxylate group.

, primarily through its conversion to other compounds via transamination and decarboxylation. The enzyme 4-aminobutyrate transaminase catalyzes the reaction where sodium 4-aminobutyrate and 2-oxoglutarate are converted into succinate semialdehyde and L-glutamate:

Sodium 4 aminobutyrate+2 oxoglutaratesuccinate semialdehyde+L glutamate\text{Sodium 4 aminobutyrate}+\text{2 oxoglutarate}\rightleftharpoons \text{succinate semialdehyde}+\text{L glutamate}

This reaction plays a significant role in the metabolism of neurotransmitters and is part of several metabolic pathways including glutamate metabolism and the GABA shunt .

Sodium 4-aminobutyrate can be synthesized through various methods:

  • Chemical Synthesis: It can be produced by the reaction of butyric acid with ammonia under specific conditions to yield 4-aminobutanoic acid, which is then neutralized with sodium hydroxide.
  • Biotechnological Methods: Fermentation processes involving specific strains of bacteria that produce gamma-aminobutyric acid can also yield sodium 4-aminobutyrate when neutralized with sodium carbonate or sodium hydroxide .

Sodium 4-aminobutyrate has several applications across different fields:

  • Pharmaceuticals: It is used in treating epilepsy and anxiety disorders due to its inhibitory effects on neurotransmission.
  • Nutritional Supplements: Often marketed as a supplement for enhancing mood and reducing stress.
  • Research: Utilized in neuroscience research to study neurotransmitter functions and mechanisms of action in various neurological disorders .

Research has indicated that sodium 4-aminobutyrate interacts with various receptors and enzymes:

  • GABA Receptors: It primarily interacts with GABA receptors, influencing neuronal excitability.
  • Enzymatic Inhibition: Compounds like vigabatrin inhibit the enzyme responsible for degrading gamma-aminobutyric acid, thereby increasing levels of sodium 4-aminobutyrate in the brain, which can enhance its therapeutic effects against seizures .

Several compounds share structural or functional similarities with sodium 4-aminobutyrate. Here are some notable examples:

Compound NameStructure SimilarityBiological Role
Gamma-Aminobutyric AcidIdentical backboneInhibitory neurotransmitter
Beta-AlanineSimilar amino structurePrecursor for carnosine synthesis
L-GlutamateRelated metabolic pathwayMajor excitatory neurotransmitter
Valproic AcidSimilar metabolic effectsAntiepileptic drug

Uniqueness of Sodium 4-Aminobutyrate:
While gamma-aminobutyric acid serves as the primary inhibitory neurotransmitter, sodium 4-aminobutyrate's unique role as a sodium salt enhances its solubility and bioavailability, making it more effective for certain therapeutic applications compared to other similar compounds .

This detailed overview highlights the significance of sodium 4-aminobutyrate within both biochemical contexts and practical applications, showcasing its importance in pharmacology and neuroscience research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

126.05309781 g/mol

Monoisotopic Mass

126.05309781 g/mol

Heavy Atom Count

8

UNII

Y800S030EF

Related CAS

56-12-2 (Parent)

Other CAS

6610-05-5

Wikipedia

Sodium gamma-aminobutyrate

Dates

Modify: 2024-02-18

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